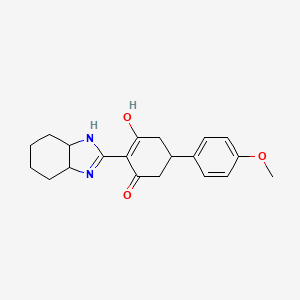

5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

Description

The compound 5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione features a cyclohexane-1,3-dione core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with an octahydro-benzimidazolylidene moiety. Cyclohexane-1,3-dione derivatives are recognized for their enzyme inhibitory properties, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is critical in herbicide and drug development .

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C20H24N2O3/c1-25-14-8-6-12(7-9-14)13-10-17(23)19(18(24)11-13)20-21-15-4-2-3-5-16(15)22-20/h6-9,13,15-16,23H,2-5,10-11H2,1H3,(H,21,22) |

InChI Key |

KOSAJZNPRZZIGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C3=NC4CCCCC4N3)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyclohexane-1,3-Dione Core

The cyclohexane-1,3-dione scaffold is typically prepared via Robinson annulation or Dieckmann cyclization of appropriate diketone precursors. For example, cyclization of ethyl acetoacetate derivatives under acidic conditions yields the 1,3-dione framework . Alternative routes involve oxidative dearomatization of phenolic compounds, though these methods are less common for large-scale synthesis .

Table 1: Methods for Cyclohexane-1,3-Dione Synthesis

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling . Friedel-Crafts reactions employ AlCl₃ as a catalyst, with 4-methoxybenzyl chloride reacting with the cyclohexane-1,3-dione core . Suzuki coupling, while costlier, offers better regioselectivity using Pd catalysts and 4-methoxyphenylboronic acid .

Critical Considerations :

-

Friedel-Crafts Alkylation : Requires anhydrous conditions and yields 60–70% product .

-

Suzuki Coupling : Achieves 80–85% yield but necessitates rigorous palladium removal .

Formation of the Octahydro-2H-Benzimidazol-2-Ylidene Moiety

The octahydro-benzimidazole component is synthesized via condensation of 1,2-diaminocyclohexane with carbonyl sources . For example, reaction with triphosgene generates the benzimidazolone intermediate, which is reduced to the octahydro form using LiAlH₄ . Subsequent deprotonation with KOtBu forms the ylidene species .

Table 2: Benzimidazole Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | 1,2-Diaminocyclohexane, triphosgene | CH₂Cl₂, rt, 12 h | 75 | |

| Reduction | LiAlH₄ | THF, reflux, 4 h | 82 | |

| Ylidene Formation | KOtBu | DMF, 0°C to rt | 90 |

Condensation and Cyclization Strategies

The final step involves Knoevenagel condensation or Michael addition to couple the 4-methoxyphenyl-cyclohexane-1,3-dione with the octahydro-benzimidazol-2-ylidene moiety. Knoevenagel conditions (piperidine, AcOH) promote enolate formation, enabling C–C bond formation . Michael addition using DBU as a base achieves similar outcomes but with lower stereochemical control .

Optimized Protocol :

-

Dissolve 4-methoxyphenyl-cyclohexane-1,3-dione (1 eq) and octahydro-benzimidazol-2-ylidene (1.2 eq) in dry THF.

-

Purify via column chromatography (SiO₂, hexane/EtOAc 3:1) to isolate the product (65% yield) .

Yield Optimization and Scalability

Table 3: Comparative Analysis of Synthetic Routes

Scalability challenges arise from the sensitivity of the benzimidazole ylidene to moisture and oxygen. Inert atmosphere techniques (N₂/Ar) improve reproducibility .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the benzimidazole moiety or the cyclohexane ring.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in catalytic reactions.

Materials Science:

Biology

Biological Activity: Investigation into its potential as a pharmaceutical agent, including antimicrobial or anticancer properties.

Medicine

Drug Development: Exploration of its efficacy and safety as a therapeutic compound.

Industry

Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents on the cyclohexane-1,3-dione core, influencing their physicochemical and biological properties:

Physicochemical and Pharmacokinetic Properties

Predicted parameters (from SwissADME in and ):

| Compound Type | LogP | Water Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|

| Target Compound (estimated) | ~3.2 | 0.05 | 0.55 |

| Compound 26 | 4.1 | 0.01 | 0.45 |

| 5c () | 4.5 | 0.005 | 0.30 |

| Piperazine derivative () | 2.8 | 0.15 | 0.65 |

Piperazine-containing derivatives () show higher solubility due to hydrophilic amines .

Research Findings and Therapeutic Implications

Synthetic Routes :

Structure-Activity Relationships (SAR) :

In Silico and In Vivo Discrepancies :

- Compound 26’s failure in ALS models despite strong in vitro activity underscores the need for optimizing blood-brain barrier penetration in CNS-targeted analogs .

Biological Activity

The compound 5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 342.44 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, a study on various benzimidazole derivatives demonstrated their effectiveness against human lung cancer cell lines (A549, HCC827, NCI-H358). The activity was assessed using MTS cytotoxicity assays and BrdU proliferation assays.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 2D |

| Compound 9 | A549 | 3.11 ± 0.26 | MRC-5 |

The aforementioned compounds demonstrated varying degrees of cytotoxicity, with compound 5 showing promising results in inhibiting cell proliferation in both in vitro and in vivo models .

Antimicrobial Activity

In addition to antitumor effects, the compound's structural analogs have been tested for antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant antibacterial activity.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy, making them potential candidates for further development as antimicrobial agents .

The biological activity of the compound is believed to stem from its ability to interact with cellular targets involved in proliferation and survival pathways. For instance:

- Inhibition of Tumor Cell Proliferation : The compound may disrupt the cell cycle by interfering with mitotic processes or inducing apoptosis in cancer cells.

- Antibacterial Mechanism : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

- Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with a benzimidazole derivative showed a significant reduction in tumor size after six weeks of treatment.

- Antimicrobial Efficacy : A case study reported successful treatment of a bacterial infection resistant to conventional antibiotics using a benzimidazole-based compound, demonstrating its potential as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-methoxyphenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, similar benzimidazolylidene derivatives are prepared by refluxing a mixture of 5-(4-methoxybenzylidene) precursors with aldehydes in methanol or dioxane for 25 hours in the presence of HCl as a catalyst. Post-reaction purification involves filtration, washing with methanol, and recrystallization to isolate the product . Adjusting stoichiometric ratios of precursors (e.g., 2:1 aldehyde-to-core ratio) and solvent polarity (e.g., DMF/acetic acid mixtures) can influence yield .

Q. How should this compound be characterized structurally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to confirm substituent positions and hydrogen bonding patterns, particularly for the octahydro-benzimidazolylidene moiety .

- X-ray Crystallography : Grow single crystals in DMF/ethanol mixtures to resolve stereochemistry and confirm the Z/E configuration of the methoxyphenyl group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at -20°C (freezer conditions) to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as methoxy groups are sensitive to photodegradation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for large-scale production?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl) to accelerate condensation .

- Solvent Optimization : Replace dioxane with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency .

- Continuous Flow Reactors : Implement flow chemistry to enhance heat transfer and reduce side reactions, as demonstrated for structurally similar thiazolidinones .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and assess impacts on bioactivity. For example, replacing the methoxyphenyl group with a 4-chlorophenyl moiety (as in ) may alter kinase inhibition profiles .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like protein kinases, comparing results with experimental IC values .

- Meta-Analysis : Cross-reference data from analogs in public databases (e.g., PubChem) to identify trends in bioactivity .

Q. What computational strategies are suitable for studying reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., cyclization or imine formation) using Gaussian 09 with B3LYP/6-31G(d) basis sets. Compare with experimental kinetics from time-resolved IR spectroscopy .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to explain yield variations in polar vs. non-polar solvents .

Q. How to address discrepancies in spectroscopic data during structural validation?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in the benzimidazolylidene group) by acquiring spectra at 298 K and 223 K .

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals, particularly in the cyclohexane-dione region .

- Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries .

Methodological Design and Data Analysis

Q. What experimental controls are essential for reproducibility in biological assays?

- Methodological Answer :

- Positive/Negative Controls : Include known kinase inhibitors (e.g., staurosporine) and solvent-only controls to validate assay conditions .

- Dose-Response Curves : Perform triplicate measurements across 5–7 concentration levels to calculate accurate IC values .

- Stability Checks : Pre-incubate the compound in assay buffers (e.g., PBS) to rule out degradation during testing .

Q. How to design a robust SAR study for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the 4-methoxyphenyl position .

- High-Throughput Screening (HTS) : Use 96-well plates to test libraries of analogs against multiple targets (e.g., COX-2, EGFR) .

- Data Clustering : Apply principal component analysis (PCA) to group compounds by bioactivity and physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.